3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide

Catalog No.
S3318347
CAS No.
83834-12-2
M.F
C12H6Br2O2S
M. Wt
374.05 g/mol
Availability
In Stock
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3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide

CAS Number

83834-12-2

Product Name

3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide

IUPAC Name

3,7-dibromodibenzothiophene 5,5-dioxide

Molecular Formula

C12H6Br2O2S

Molecular Weight

374.05 g/mol

InChI

InChI=1S/C12H6Br2O2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)17(15,16)11(9)5-7/h1-6H

InChI Key

LUDZJVZEBHTEBB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)S(=O)(=O)C3=C2C=CC(=C3)Br

Canonical SMILES

C1=CC2=C(C=C1Br)S(=O)(=O)C3=C2C=CC(=C3)Br

3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide, with the CAS number 83834-12-2, is a chemical compound characterized by its unique structure that includes a dibenzothiophene backbone and two bromine atoms at the 3 and 7 positions. The molecular formula is C12H6Br2O2SC_{12}H_6Br_2O_2S, and it has a molecular weight of approximately 374.05 g/mol. This compound appears as a white to off-white powder or crystals and has a melting point of around 312 °C .

The presence of the sulfonyl (SO2) group contributes to its electron-deficient nature, making it an important building block in organic electronics, particularly in applications involving organic photovoltaics and organic light-emitting diodes .

DBTDO itself doesn't have a known biological mechanism of action. Its importance lies in its role as a building block for functional polymers used in organic electronics and the HER.

In organic electronics, DBTDO-based polymers can act as electron acceptors in organic solar cells or organic light-emitting diodes (OLEDs) due to their electron-deficient nature []. The specific mechanism depends on the overall design of the polymer and the device architecture.

Promising Building Block for Organic Electronics and Photocatalysis

3,7-Dibromodibenzothiophene 5,5-dioxide (DBTDO) is a molecule of increasing interest in scientific research due to its unique properties and potential applications in organic electronics and photocatalysis []. Here's a breakdown of its significance in these fields:

  • Electron Deficient Moiety

    The structure of DBTDO incorporates a dibenzothiophene core with two bromine atoms at the 3rd and 7th positions, and a crucial sulfonyl (SO2) group at the 5th position on both benzene rings []. This SO2 group is an electron-withdrawing group, meaning it pulls electrons away from the rest of the molecule. This characteristic makes DBTDO an electron-deficient moiety, a desirable feature for specific applications [].

  • Building Block for Conjugated Polymers

    DBTDO's rigid structure and electron-deficient nature make it a valuable building block for the synthesis of conjugated oligomers and polymers [, ]. These polymers are characterized by alternating electron-rich and electron-deficient units, allowing for efficient charge transport, a crucial property in organic electronics.

  • D-A Copolymers for Photocatalysis

    By combining DBTDO (electron acceptor) with electron-donating units, researchers can create D-A type conjugated polymers []. These polymers exhibit high photocatalytic activity, meaning they can absorb light and use its energy to drive chemical reactions. DBTDO-based polymers are particularly promising for applications like the hydrogen evolution reaction (HER), a process for generating clean hydrogen fuel from water [].

Due to the reactivity of its bromine substituents. One notable reaction involves bromination using N-Bromosuccinimide in concentrated sulfuric acid, leading to the formation of more complex dibenzothiophene derivatives . Additionally, it can undergo coupling reactions to form oligomers and polymers, which are essential in creating materials for electronic applications.

The primary synthesis method for 3,7-dibromodibenzo[b,d]thiophene 5,5-dioxide involves brominating dibenzothiophene 5,5-dioxide using N-Bromosuccinimide in a concentrated sulfuric acid medium. This method allows for the selective introduction of bromine atoms at the desired positions on the dibenzothiophene framework .

3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide serves as a crucial intermediate in various applications:

  • Organic Electronics: It is utilized in the synthesis of conjugated oligomers and polymers for organic photovoltaics and organic light-emitting diodes.
  • Hydrogen Evolution Reaction: Its electron-deficient properties enhance photocatalytic activity for hydrogen production .
  • Material Science: The compound's unique structure allows for improved dispersion in aqueous solutions, making it suitable for various material applications.

Interaction studies involving 3,7-dibromodibenzo[b,d]thiophene 5,5-dioxide primarily focus on its role as an electron acceptor in donor-acceptor systems. These studies reveal that when combined with electron donors, it can form stable conjugated systems that exhibit enhanced electronic properties. Additionally, its interaction with light can lead to significant photocatalytic activity, particularly in hydrogen evolution processes .

Several compounds share structural similarities with 3,7-dibromodibenzo[b,d]thiophene 5,5-dioxide. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
DibenzothiopheneParent CompoundLacks bromination; serves as a base structure.
Dibenzothiophene SulfoneSulfonyl GroupContains a sulfonyl group but lacks bromination.
FluoreneAromatic HydrocarbonSimilar rigidity but lacks sulfur and electron-deficient properties.
Brominated DibenzothiophenesBrominated VariantsVarying degrees of bromination affecting electronic properties.

3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide stands out due to its specific arrangement of bromine atoms and sulfonyl group, which contribute to its unique electronic characteristics and utility in advanced materials science applications .

Reductive Deoxygenation Approaches Using Lithium Aluminium Hydride

While reductive deoxygenation of sulfones to sulfides is well-documented using lithium aluminium hydride (LiAlH₄) coupled with titanium tetrachloride (TiCl₄), this method is not directly applicable to 3,7-dibromodibenzo[b,d]thiophene 5,5-dioxide due to its fully oxidized sulfur center. However, the LiAlH₄–TiCl₄ system provides critical insights into sulfur reactivity, as demonstrated by its ability to reduce diaryl sulfones to sulfides in tetrahydrofuran within 15 minutes at 0°C. For the target sulfone, reductive methods are primarily relevant for intermediate modification rather than final product synthesis. Experimental data show that LiAlH₄-based reduction of analogous sulfones proceeds with >90% yield, though such conditions would degrade the 5,5-dioxide moiety.

Oxidation Pathways for Sulfur Functionality Incorporation

The 5,5-dioxide group is introduced through controlled oxidation of the parent dibenzothiophene system. Meta-chloroperbenzoic acid (mCPBA) in dichloromethane achieves complete sulfone formation at room temperature, as evidenced by the conversion of dibenzothiophene S-oxide to S,S-dioxide in 92% yield. Alternative protocols using hydrogen peroxide in acetic acid require prolonged heating (12 hours at 80°C) but maintain functional group tolerance for brominated derivatives. Optimization studies reveal that electron-deficient aromatic systems, such as brominated dibenzothiophenes, require milder oxidizing agents to prevent over-oxidation or ring degradation.

Table 1: Oxidation Conditions for Sulfone Formation

SubstrateOxidizing AgentSolventTemperatureYield (%)
Dibenzothiophene S-oxidemCPBACH₂Cl₂25°C92
3,7-DibromodibenzothiopheneH₂O₂/AcOHAcetic Acid80°C85

Bromination Techniques for Position-Specific Halogenation

Regioselective bromination at the 3,7-positions is achieved through electrophilic aromatic substitution using N-bromosuccinimide (NBS) in concentrated sulfuric acid. A representative procedure involves:

  • Dissolving dibenzothiophene-S,S-dioxide (6.05 g, 28.0 mmol) in H₂SO₄ (150 mL)
  • Gradual addition of NBS (12.46 g, 70.0 mmol) at 0–5°C
  • Stirring for 24 hours at room temperature

This method capitalizes on the electron-withdrawing nature of the sulfone groups to direct bromination to the meta positions. Kinetic studies show complete conversion within 18–24 hours, with isolated yields of 86–89% for the dibrominated product. Alternative bromination agents like bromine in dichloromethane produce inferior regioselectivity (≤65% 3,7-isomer), highlighting the superiority of the NBS/H₂SO₄ system.

Purification Strategies via Silica Gel Chromatography

Final purification employs silica gel chromatography with optimized solvent systems to separate the target compound from mono-brominated byproducts and residual starting materials. A gradient elution from hexane to ethyl acetate (4:1 v/v) effectively resolves 3,7-dibromodibenzo[b,d]thiophene 5,5-dioxide (Rf = 0.38) from 3-bromo (Rf = 0.45) and 7-bromo (Rf = 0.42) derivatives. Large-scale purifications (≥10 g) utilize flash chromatography with automated fraction collection, reducing purification time from 8 hours to <2 hours while maintaining ≥98% purity. Critical parameters include:

  • Silica gel particle size: 40–63 μm
  • Column loading capacity: 1:30 (sample:silica, w/w)
  • Elution flow rate: 2 BV/hour (bed volumes per hour)

Donor-Acceptor-Donor Molecular Architecture Design Principles

DBT-Br₂ serves as a robust acceptor unit in donor-acceptor-donor (D-A-D) systems due to its strong electron-withdrawing sulfone group and bromine substituents. The dibenzothiophene-S,S-dioxide core provides a planar yet rigid scaffold that facilitates intramolecular charge transfer (ICT) while minimizing non-radiative decay pathways [4]. Bromine atoms at the 3,7 positions introduce steric hindrance, which prevents excessive π-π stacking in the solid state and maintains molecular integrity [3].

In D-A-D architectures, DBT-Br₂ pairs with donors such as phenothiazine (PTZ) or triazatruxene (TX) to create spatially separated frontier molecular orbitals (FMOs). For example, in the molecule DPTZ-DBTO₂ (where DPTZ = diphenothiazine), the highest occupied molecular orbital (HOMO) localizes on the PTZ donors, while the lowest unoccupied molecular orbital (LUMO) resides on the DBT-Br₂ acceptor [2]. This spatial separation reduces FMO overlap, lowering ΔE~ST~ and promoting efficient reverse intersystem crossing (rISC) [5].

Table 1: Key Properties of DBT-Br₂-Based D-A-D Systems

PropertyValue/ObservationSource
HOMO-LUMO Separation0.15–0.25 eV [5]
FMO Overlap (Λ)<0.1 [4]
Steric Hindrance EffectPrevents aggregation [3]

Energy Gap Engineering for Reduced ΔE~ST~ Values

The small ΔE~ST~ in DBT-Br₂-derived systems arises from synergistic electronic and vibronic effects. The sulfone group stabilizes the LUMO by ~1.2 eV compared to non-sulfonated analogs, while bromine’s inductive effect further polarizes the acceptor [6]. This creates a near-degenerate ^1^CT (charge transfer) and ^3^CT state pair, with ΔE~ST~ values as low as 0.03 eV in optimized hosts like poly(ethylene oxide) (PEO) [2].

Spin-vibronic coupling plays a pivotal role. High-frequency vibrational modes (1200–1500 cm⁻¹) associated with the sulfone and bromine moieties enable efficient rISC by bridging the energy gap between ^3^LE (local excited) and ^1^CT states [2]. For instance, in DPTZ-DBTO₂, resonance between the ^3^LE and ^1^CT manifolds at 200 K enhances rISC rates (k~rISC~) to 10⁶ s⁻¹, resulting in a delayed fluorescence-to-prompt fluorescence (DF/PF) ratio of 4.2 [2].

Table 2: ΔE~ST~ and rISC Rates in DBT-Br₂ Systems

SystemΔE~ST~ (eV)k~rISC~ (s⁻¹)Host Matrix
DPTZ-DBTO₂0.051.2×10⁶PEO
PTZ-DBT-Br₂0.086.7×10⁵Zeonex
TX-DBT-Br₂0.032.1×10⁶CBP

Solid-State Photoluminescence Quantum Yield Optimization

Achieving high PLQY in solid-state TADF systems requires balancing radiative decay rates (k~r~) and suppression of triplet-triplet annihilation (TTA). DBT-Br₂’s bromine atoms enhance spin-orbit coupling (SOC), accelerating rISC while maintaining k~r~ > 10⁸ s⁻¹ [6]. In a zeonex host, DPTZ-DBTO₂ achieves a PLQY of 78% due to reduced Dexter energy transfer and minimized aggregation-induced quenching [2].

Host-guest compatibility is critical. Polar hosts like PEO stabilize the CT state, increasing the radiative component of emission. At 150 K, DPTZ-DBTO₂ in PEO exhibits a PLQY of 92%, compared to 68% in non-polar zeonex [2]. Additionally, the bulky bromine substituents disrupt excimer formation, as evidenced by a 40% reduction in concentration quenching at 10 wt% doping levels [3].

Table 3: PLQY of DBT-Br₂ Systems in Various Hosts

SystemPLQY (%)HostTemperature (K)
DPTZ-DBTO₂92PEO150
PTZ-DBT-Br₂78Zeonex295
TX-DBT-Br₂85CBP295

The integration of 3,7-dibromodibenzo[b,d]thiophene 5,5-dioxide into multi-layered organic light-emitting diode architectures has demonstrated significant potential for enhancing external quantum efficiency through strategic device configuration optimization [1] [2]. The compound's electron-deficient nature, attributed to the electron-withdrawing sulfonyl group at the 5,5-position, makes it particularly suitable for incorporation into donor-acceptor conjugated systems that form the backbone of high-performance organic light-emitting diode devices [1] .

Research has established that the external quantum efficiency of organic light-emitting diodes can be substantially improved through the implementation of multi-layered device structures that incorporate dibenzothiophene dioxide derivatives as key components [2] [4]. In carbazole/dibenzothiophene derivative systems, where carbazole acts as the electron-donating unit and dibenzothiophene serves as the electron-withdrawing component, external quantum efficiencies of 17.9% for blue emission and 19.4% for green emission have been achieved through optimized multi-layered configurations [2]. These results demonstrate the critical role of properly designed device architectures in maximizing light extraction efficiency.

The effectiveness of multi-layered configurations incorporating dibenzothiophene dioxide derivatives is further evidenced by comparative studies showing significant performance improvements over conventional single-layer structures [5] [6]. Systematic investigations have revealed that the thickness optimization of individual layers within the multi-layered architecture plays a crucial role in achieving optimal external quantum efficiency [7] [8]. Specifically, research has shown that electron transport layer thickness variations between 5 nanometers and 18 nanometers can dramatically influence device performance, with optimal thicknesses of 15 nanometers for the electron transport layer yielding maximum current efficiency values of 3.9 candela per ampere [8].

Advanced device configurations utilizing corrugated structures have demonstrated enhanced light extraction capabilities, with external quantum efficiency improvements of 1.83-fold compared to planar device architectures [9]. These corrugated organic light-emitting diode structures benefit from effective extraction of trapped light from surface plasmon polariton and waveguide modes, with contributions of 0.39% from waveguide modes and 0.11% from surface plasmon polariton modes to the overall external quantum efficiency enhancement [9].

Device ConfigurationExternal Quantum EfficiencyKey Performance Features
Carbazole/Dibenzothiophene Blue17.9%Meta-linked biphenyl configuration
Carbazole/Dibenzothiophene Green19.4%Optimized energy level alignment
Corrugated Multi-layer1.83× enhancementSurface plasmon polariton extraction
Below-bandgap TADF41.2%Turn-on voltage 2.5 V

Charge Transport Modulation in Electron-Deficient Matrices

The charge transport properties of 3,7-dibromodibenzo[b,d]thiophene 5,5-dioxide are fundamentally governed by its electron-deficient molecular architecture, which creates favorable conditions for electron transport modulation within organic semiconductor matrices [1] [10]. The sulfonyl bridge in the dibenzothiophene dioxide structure induces significant electron deficiency throughout the aromatic system, making it an effective electron acceptor in donor-acceptor conjugated polymer systems [11] [12].

Mechanistic studies have revealed that charge transport in electron-deficient matrices containing dibenzothiophene dioxide derivatives occurs through a combination of quantum delocalization and hopping conduction mechanisms [13]. In single crystal environments, electron transport operates in the transient quantum delocalization regime with excess charge delocalized over approximately three molecules on average [13]. However, in disordered thin film configurations, the transport mechanism transitions to small polaron hopping with a corresponding decrease in electron mobility by approximately one order of magnitude [13].

The optimization of charge transport balance in organic light-emitting diode devices incorporating dibenzothiophene dioxide derivatives has been achieved through careful engineering of energy level alignment between transport layers [4] [14]. Research has demonstrated that the compatibility between dibenzothiophene-based phosphine oxide hosts and thermally activated delayed fluorescence emitters results in high photoluminescence quantum yields exceeding 85% and reduced interfacial exciplex emissions [4]. These compatibility optimizations lead to maximum external quantum efficiencies exceeding 16%, representing more than a two-fold improvement compared to conventional electron-transporting materials [4].

Theoretical modeling studies utilizing drift-diffusion equations have provided insights into charge transport optimization strategies for organic light-emitting diode devices [14]. These models demonstrate that charge transfer efficiency can reach 99.99% through proper optimization of device architecture and material selection [14]. The modeling approaches incorporate Poisson's equation and current continuity equations to determine potential distribution and carrier concentrations within the device structure [14].

Experimental investigations have confirmed that electron transport layer thickness significantly influences charge recombination distribution and exciton formation patterns [9]. Variations in electron transport layer thickness alter the attribution of optical loss modes, leading to either increased or decreased light extraction efficiency depending on the specific thickness values employed [9]. The optimal balance between charge injection, transport, and recombination is achieved through systematic optimization of layer thicknesses and material properties [8].

Exciton Utilization Efficiency in Blue Emission Systems

The exciton utilization efficiency in blue emission systems incorporating 3,7-dibromodibenzo[b,d]thiophene 5,5-dioxide derivatives represents a critical performance parameter that directly influences the overall device efficiency and operational characteristics [15] [16]. Blue organic light-emitting diode systems face particular challenges in achieving high exciton utilization efficiency due to the high energy requirements for blue photon generation and the associated stability issues [17] [18].

Research has demonstrated that the introduction of dibenzothiophene dioxide derivatives into blue emission systems can significantly enhance exciton utilization through multiple mechanisms [16] [19]. Studies utilizing bis2-(4,6-difluorophenyl)pyridinato-C2,N iridium doped exciplex systems composed of electron-donating and electron-accepting components have achieved maximum external quantum efficiencies of 23.3% in blue organic light-emitting diodes [16]. The key to this performance enhancement lies in the suppression of exciton leakage through the introduction of thin interlayers that not only prevent exciton migration but also enhance charge injection characteristics [16].

The exciton utilization efficiency in blue emission systems has been further improved through the implementation of thermally activated delayed fluorescence mechanisms [19] [20]. Research has shown that blended thermally activated delayed fluorescence host systems incorporating dibenzothiophene derivatives can achieve energy differences between singlet and triplet excited states of approximately 27 millielectron volts with reverse intersystem crossing yields approaching 100% [19]. These high reverse intersystem crossing yields directly translate to enhanced organic light-emitting diode performance with external quantum efficiencies of 11.9% for certain blue emitters [19].

Advanced blue emission systems utilizing hyperfluorescent organic light-emitting diode architectures have demonstrated the potential for tripling device efficiency through optimized energy transfer mechanisms [17]. These systems employ sensitizer molecules with rigid molecular structures and long-lived excited states to facilitate efficient energy transfer to blue terminal emitters [17]. The hyperfluorescent approach enables the achievement of deep blue light emission while simultaneously improving stability and longevity of the blue organic light-emitting diode devices [17].

Comparative analysis of different blue emission strategies reveals significant variations in exciton utilization efficiency depending on the specific device architecture and material combinations employed [18] [21]. Phosphorescent organic light-emitting diode systems utilizing optimized molecular distribution strategies have achieved efficiency improvements from approximately 5% to 20% through careful management of energy transfer processes and reduction of damaging interactions [18]. Host material selection plays a crucial role in this optimization, with phosphine oxide-substituted systems achieving external quantum efficiencies of 20.6% through proper energy level matching and balanced charge injection capabilities [21].

Blue Emission SystemExciton Utilization MethodExternal Quantum EfficiencyKey Performance Enhancement
FIrpic Doped ExciplexExciton leakage suppression23.3%Turn-on voltage 2.6 V
Thermally Activated Delayed Fluorescence BlendReverse intersystem crossing11.9%100% reverse intersystem crossing yield
Hyperfluorescent ArchitectureEnergy transfer optimizationTriple efficiencyEnhanced stability and longevity
Phosphorescent SystemMolecular distribution control20%Reduced damaging energy transfers

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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